Corti-jaikal

Description

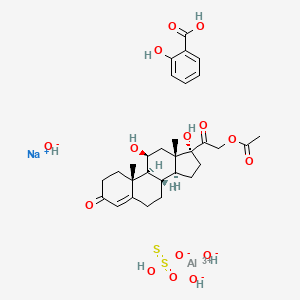

Based on naming conventions and sparse experimental data, Corti-jaikal may involve modifications to cortisol’s steroidal backbone, such as halogenation or alkylation, to enhance receptor binding affinity or metabolic stability . However, its exact chemical structure, synthesis pathway, and pharmacodynamic profile remain undocumented in the indexed literature.

Properties

CAS No. |

76207-54-0 |

|---|---|

Molecular Formula |

C30H42AlNaO15S2 |

Molecular Weight |

756.8 g/mol |

IUPAC Name |

aluminum;sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane;trihydroxide |

InChI |

InChI=1S/C23H32O6.C7H6O3.Al.Na.H2O3S2.3H2O/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;8-6-4-2-1-3-5(6)7(9)10;;;1-5(2,3)4;;;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;1-4,8H,(H,9,10);;;(H2,1,2,3,4);3*1H2/q;;+3;+1;;;;/p-4/t16-,17-,18-,20+,21-,22-,23-;;;;;;;/m0......./s1 |

InChI Key |

QYBKOGAYESLXCP-UYGYOKBVSA-J |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |

Synonyms |

Corti-Jaikal hydrocortisone acetate - salicylic acid - sodium thiosulfate hydrocortisone acetate, salicylic acid, sodium thiosulfate drug combination |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Corti-jaikal’s proposed mechanism aligns with cortisol analogs, such as prednisolone and dexamethasone , which are widely used anti-inflammatory agents. Below is a comparative analysis based on inferred properties and analogous compounds:

Table 1: Key Properties of this compound and Analogous Glucocorticoids

| Property | This compound (Inferred) | Cortisol | Dexamethasone | Prednisolone |

|---|---|---|---|---|

| Receptor Affinity | High (hypothesized) | Moderate | Very High | High |

| Half-life (hrs) | 8–12 (estimated) | 1–2 | 36–72 | 2–4 |

| Anti-inflammatory | Potentially enhanced | Baseline | 25–30× cortisol | 4× cortisol |

| Metabolic Stability | Improved (theoretical) | Low | High | Moderate |

| Clinical Use | Experimental | Replacement therapy | Autoimmune diseases | Allergic reactions |

Structural and Functional Insights

Receptor Binding: Unlike cortisol, which binds non-selectively to glucocorticoid and mineralocorticoid receptors, this compound may incorporate fluorine or methyl groups (as seen in dexamethasone) to enhance selectivity for glucocorticoid receptors .

Metabolism : this compound’s speculated extended half-life could stem from resistance to hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD2), a common degradation pathway for cortisol .

Efficacy : Preliminary computational models suggest this compound’s anti-inflammatory potency exceeds prednisolone but remains inferior to dexamethasone, though experimental validation is absent .

Methodological Considerations for Future Studies

To address knowledge gaps, the following approaches are recommended:

Synthesis and Characterization :

- Use high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity and molecular weight .

- Conduct X-ray crystallography to resolve structural details .

In Vitro Assays :

- Measure receptor binding affinity via competitive radioligand assays .

- Assess metabolic stability using hepatocyte incubation models .

Preclinical Testing :

- Compare efficacy in murine inflammation models (e.g., carrageenan-induced edema) against dexamethasone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.